2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde

Catalog No.
S1788920
CAS No.
1202865-21-1
M.F
C37H51O3P
M. Wt
574.786
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino...

CAS Number

1202865-21-1

Product Name

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde

IUPAC Name

2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylbenzaldehyde

Molecular Formula

C37H51O3P

Molecular Weight

574.786

InChI

InChI=1S/C37H51O3P/c1-34(2,3)27-19-25(20-28(32(27)39-13)35(4,5)6)41(31-18-16-15-17-24(31)23-38)26-21-29(36(7,8)9)33(40-14)30(22-26)37(10,11)12/h15-23H,1-14H3

InChI Key

PAWZHFURVJBYGV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C=O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C

Ligand for Palladium-Catalyzed Cross-Coupling Reactions

-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde, also known as XPhos, is a popular ligand used in palladium-catalyzed cross-coupling reactions. These reactions are a fundamental tool in organic synthesis, allowing the formation of carbon-carbon bonds between various organic fragments. XPhos is particularly valuable due to its steric bulk and electronic properties, which contribute to its effectiveness in a wide range of coupling reactions.

  • Buchwald-Hartwig: XPhos demonstrates high activity and functional group tolerance in Buchwald-Hartwig amination reactions, enabling the formation of C-N bonds between aryl halides and amines [].
  • Suzuki-Miyaura: XPhos can be employed in Suzuki-Miyaura couplings, which facilitate the coupling of aryl or vinyl halides with organoboron compounds [].
  • Stille: Stille couplings involving aryl or vinyl halides and organotin reagents can also be efficiently catalyzed by palladium complexes containing XPhos [].
  • Sonogashira: The formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides is achievable through Sonogashira coupling reactions using XPhos as a ligand [].
  • Negishi: Negishi couplings, which involve the coupling of aryl or vinyl halides with organozinc reagents, can also benefit from XPhos as a ligand [].
  • Heck: Heck reactions, forming alkenes from aryl or vinyl halides and alkenes, can be catalyzed by palladium complexes containing XPhos [].
  • Hiyama: Hiyama couplings, involving the coupling of aryl or vinyl halides with organosilanes, can be mediated by XPhos-palladium catalysts [].

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde is a phosphine derivative characterized by its complex structure and significant molecular weight of approximately 574.79 g/mol. Its molecular formula is C₃₇H₅₁O₃P, and it features a benzaldehyde group attached to a phosphine moiety that is further substituted with two bulky 3,5-di-tert-butyl-4-methoxyphenyl groups. This compound is known for its air sensitivity and is typically stored under inert conditions to prevent degradation .

The compound's structure can be represented by the following SMILES notation:

text
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C=O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C

This indicates the presence of multiple aromatic rings and functional groups that contribute to its chemical reactivity and potential applications in various fields.

Typical of phosphine derivatives. These include:

  • Nucleophilic Substitution Reactions: The phosphine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The aldehyde functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Coordination Chemistry: The phosphine moiety can coordinate with transition metals, forming complexes that may exhibit unique catalytic properties.

The synthesis of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde typically involves several steps:

  • Preparation of Phosphine Ligand: The synthesis begins with the formation of the phosphine ligand through the reaction of appropriate aryl halides with phosphine sources.
  • Aldol Condensation: The phosphine ligand is then reacted with benzaldehyde under controlled conditions to yield the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

These methods ensure the compound's purity and yield suitable for research applications .

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde has several notable applications:

  • Catalysis: It can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity in organic transformations.
  • Material Science: Its unique properties may be utilized in developing advanced materials, particularly in electronic applications.
  • Research Chemical: It is often used in academic and industrial research settings for studying phosphine chemistry and related fields.

Interaction studies involving 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde primarily focus on its coordination behavior with transition metals. These studies assess how the compound interacts with various metal centers, influencing catalytic activity and stability.

Such investigations are crucial for understanding its potential utility in catalysis and material science applications.

Several compounds share structural or functional similarities with 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
TriphenylphosphineC18H15PCommonly used as a ligand in organic synthesis; less bulky than 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde.
Diphenylphosphinoacetic acidC12H13O2PContains a carboxylic acid group; used in coordination chemistry but has different reactivity due to the acid functionality.
Bis(diphenylphosphino)methaneC18H18P2A bidentate ligand; provides different steric and electronic properties compared to 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde.

Uniqueness: The key distinguishing feature of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde lies in its bulky substituents that enhance steric hindrance and alter its reactivity profile compared to simpler phosphines. These characteristics make it particularly valuable in catalysis where sterics play a critical role.

XLogP3

10.7

Wikipedia

2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde

Dates

Modify: 2023-08-15

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